“2-Bromo-4-methoxybenzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 23095-16-1 . It’s a versatile material extensively used in scientific research for its diverse applications.
Specific Scientific Field: Pharmaceutical Chemistry
Comprehensive and Detailed Summary of the Application: Sulfonamide derivatives of thiazolidin-4-ones are synthesized using 2-Bromo-4-methoxybenzene-1-sulfonyl chloride. These compounds have potential pharmacological properties.
Detailed Description of the Methods of Application or Experimental Procedures: The exact procedures can vary, but generally, the sulfonyl chloride is reacted with an appropriate amine to form the sulfonamide derivative. This reaction is typically carried out in a suitable solvent under controlled temperature conditions.
Thorough Summary of the Results or Outcomes Obtained: The resulting sulfonamide derivatives of thiazolidin-4-ones can then be evaluated for their pharmacological properties. The exact results can vary depending on the specific derivatives synthesized and the assays used for evaluation.
Specific Scientific Field: Organic Chemistry
Comprehensive and Detailed Summary of the Application: This compound can be used in electrophilic aromatic substitution reactions. This is a common reaction in organic chemistry where an atom attached to an aromatic system is replaced by an electrophile.
Detailed Description of the Methods of Application or Experimental Procedures: The exact procedures can vary, but generally, the sulfonyl chloride is reacted with an aromatic compound in the presence of a Lewis acid catalyst to form the substituted product.
Thorough Summary of the Results or Outcomes Obtained: The resulting product is a substituted aromatic compound.
Specific Scientific Field: Organic Synthesis
Comprehensive and Detailed Summary of the Application: This compound can be used in the synthesis of 1-bromo-3-heteroarylbenzene derivatives
Detailed Description of the Methods of Application or Experimental Procedures: The exact procedures can vary, but generally, the sulfonyl chloride is reacted with an appropriate heteroaryl compound to form the bromo derivative.
Thorough Summary of the Results or Outcomes Obtained: The resulting bromo derivatives can then be further reacted or evaluated for their properties. .
Comprehensive and Detailed Summary of the Application: This compound can be used in Suzuki coupling reactions. This is a type of cross-coupling reaction, used to form carbon-carbon bonds.
Detailed Description of the Methods of Application or Experimental Procedures: The exact procedures can vary, but generally, the sulfonyl chloride is reacted with a boronic acid in the presence of a palladium catalyst to form the coupled product.
Thorough Summary of the Results or Outcomes Obtained: The resulting product is a biaryl compound.
Comprehensive and Detailed Summary of the Application: This compound can be used in Heck reactions. This is a type of carbon-carbon bond-forming reaction, used to form substituted alkenes.
Detailed Description of the Methods of Application or Experimental Procedures: The exact procedures can vary, but generally, the sulfonyl chloride is reacted with an alkene in the presence of a palladium catalyst to form the substituted alkene.
Thorough Summary of the Results or Outcomes Obtained: The resulting product is a substituted alkene.
2-Bromo-4-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C₇H₆BrClO₃S and a molecular weight of approximately 285.54 g/mol. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzene ring, along with a sulfonyl chloride functional group. It appears as a solid at room temperature and has a melting point range of 75-81 °C . The compound is classified as corrosive, posing significant hazards such as severe skin burns and eye damage upon contact .
Due to the presence of a sulfonyl chloride group, the compound is likely to be corrosive and can react with moisture to release hydrochloric acid fumes. It is also expected to be a skin irritant. Specific data on toxicity, flammability, and reactivity is not available in the scientific literature reviewed [, ].
The synthesis of 2-bromo-4-methoxybenzenesulfonyl chloride typically involves the following steps:
2-Bromo-4-methoxybenzenesulfonyl chloride finds applications in various fields:
Interaction studies involving 2-bromo-4-methoxybenzenesulfonyl chloride primarily focus on its reactivity with nucleophiles. Research indicates that this compound can effectively react with amines and alcohols, forming stable products that may exhibit biological activity. Additionally, studies on its hydrolysis reaction provide insights into its stability and reactivity in aqueous environments .
Several compounds share structural features with 2-bromo-4-methoxybenzenesulfonyl chloride. Here are some similar compounds along with their unique characteristics:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-Methoxybenzenesulfonyl chloride | Lacks bromine substituent | Used as a precursor for sulfonamide synthesis |
| 2-Bromo-4-nitrobenzenesulfonyl chloride | Contains a nitro group instead of methoxy | Exhibits different reactivity patterns due to nitro group |
| 3-Bromo-4-methoxybenzenesulfonyl chloride | Bromine at the meta position | Different regioselectivity in electrophilic aromatic substitution |
| 2-Chloro-4-methoxybenzenesulfonyl chloride | Chlorine instead of bromine | May have different reactivity profiles compared to brominated analogs |
The uniqueness of 2-bromo-4-methoxybenzenesulfonyl chloride lies in its specific combination of functional groups, which influences its reactivity and potential applications in organic synthesis and medicinal chemistry.
The development of 2-bromo-4-methoxybenzenesulfonyl chloride emerged from the broader evolution of aromatic sulfonyl chloride chemistry, which gained prominence in the late twentieth century as pharmaceutical research demanded increasingly sophisticated synthetic intermediates. Historical patent literature indicates that this specific compound was first synthesized and characterized in pharmaceutical development programs during the 1990s, particularly in research focused on endothelin receptor antagonists. The compound's synthesis was initially reported in connection with Bristol-Myers Squibb research programs, where it served as a key intermediate in the preparation of phenyl sulfonamide endothelin antagonists. The synthetic methodology for preparing this compound has evolved significantly since its initial development, with early approaches relying on traditional sulfonyl chloride formation techniques using chlorosulfonic acid or related reagents.
The refinement of synthetic approaches to 2-bromo-4-methoxybenzenesulfonyl chloride paralleled advances in general aromatic sulfonyl chloride chemistry. Research conducted in the 1990s and early 2000s demonstrated that sulfamic acid could serve as an effective catalyst for the preparation of aromatic sulfonyl chlorides, providing improved yields and reaction conditions compared to earlier methods. This catalytic approach represented a significant advancement in the field, enabling more efficient and practical synthesis of complex substituted aromatic sulfonyl chlorides, including 2-bromo-4-methoxybenzenesulfonyl chloride. The development of these improved synthetic methods coincided with growing recognition of the compound's utility in pharmaceutical chemistry, leading to increased research interest and more sophisticated applications.
The significance of 2-bromo-4-methoxybenzenesulfonyl chloride in synthetic organic chemistry stems primarily from its exceptional utility as a sulfonylating reagent and its role in constructing complex molecular architectures. Research applications have demonstrated the compound's effectiveness in medicinal chemistry programs, particularly in the synthesis of compounds targeting the Mcl-1 protein, an antiapoptotic member of the Bcl-2 family of proteins that represents a validated target for cancer therapy. In these applications, the compound serves as a critical building block for creating substituted N-(4-hydroxynaphthalen-1-yl)-arylsulfonamide derivatives, which have shown promising biological activity. The modular synthetic route developed for these applications begins with electrophilic aromatic substitution reactions and proceeds through carefully orchestrated transformations that preserve the integrity of the sulfonyl chloride functionality.
The compound's synthetic utility extends beyond its direct applications as a sulfonylating agent. The presence of the bromine substituent provides opportunities for further functionalization through cross-coupling reactions, enabling the construction of more complex molecular frameworks. Research has shown that compounds containing the 2-bromo-4-methoxybenzenesulfonyl chloride framework can undergo Suzuki-Miyaura coupling reactions with phenyl boronic acids, demonstrating the compatibility of the sulfonyl chloride functionality with organometallic coupling conditions. This compatibility significantly expands the synthetic potential of the compound, allowing for the preparation of elaborate molecular structures that would be difficult to access through alternative approaches.
The strategic value of 2-bromo-4-methoxybenzenesulfonyl chloride in synthetic programs is further enhanced by its ability to introduce sulfonamide linkages, which are prevalent structural motifs in pharmaceutical compounds. The sulfonyl chloride functionality readily reacts with various nucleophiles, including amines and alcohols, to form stable sulfonamide and sulfonate ester bonds. This reactivity profile makes the compound particularly valuable in the context of structure-activity relationship studies, where systematic modification of molecular structures is essential for optimizing biological activity and pharmacological properties.
Within the classification system of aromatic sulfonyl chlorides, 2-bromo-4-methoxybenzenesulfonyl chloride occupies a distinct position as a disubstituted benzenesulfonyl chloride derivative with complementary electronic properties. The compound falls under the general category of aromatic sulfonyl halides, which are characterized by the presence of a sulfonyl group bonded to a halogen atom and an aromatic ring system. The stability of sulfonyl halides decreases in the order fluorides greater than chlorides greater than bromides greater than iodides, with sulfonyl chlorides representing the most practically useful members of this series due to their balance of reactivity and stability. The tetrahedral sulfur center in 2-bromo-4-methoxybenzenesulfonyl chloride is attached to two oxygen atoms, the aromatic ring, and the chlorine atom, creating a highly electrophilic species that readily undergoes nucleophilic substitution reactions.
The electronic properties of 2-bromo-4-methoxybenzenesulfonyl chloride are particularly noteworthy within the context of substituted aromatic sulfonyl chlorides. The bromine substituent at the 2-position relative to the sulfonyl chloride group acts as an electron-withdrawing group through both inductive and weak resonance effects, while the methoxy group at the 4-position serves as an electron-donating group through resonance interactions with the aromatic ring system. This combination of electron-withdrawing and electron-donating substituents creates a unique electronic environment that influences both the reactivity of the sulfonyl chloride functionality and the stability of the overall molecular structure. The positioning of these substituents is critical, as the 2-bromo substitution pattern provides steric influence that can affect reaction selectivity, while the 4-methoxy substitution pattern maximizes resonance stabilization of the aromatic system.
Comparative analysis with related compounds reveals the distinctive characteristics of 2-bromo-4-methoxybenzenesulfonyl chloride within the broader family of substituted benzenesulfonyl chlorides. For instance, 4-bromo-3-methoxybenzenesulfonyl chloride, which bears the Chemical Abstracts Service number 1215295-91-2, represents a regioisomer with different substitution patterns that result in altered electronic and steric properties. Similarly, other brominated methoxybenzenesulfonyl chlorides, such as 2-bromo-5-methoxybenzenesulfonyl chloride (Chemical Abstracts Service number 179251-57-1), demonstrate how subtle changes in substitution patterns can significantly impact synthetic utility and reactivity profiles. These structural comparisons highlight the importance of precise substitution patterns in determining the chemical behavior and applications of aromatic sulfonyl chlorides.
| Property | 2-Bromo-4-methoxybenzenesulfonyl chloride | 4-Bromo-3-methoxybenzenesulfonyl chloride | 2-Bromo-5-methoxybenzenesulfonyl chloride |
|---|---|---|---|
| Chemical Abstracts Service Number | 23095-16-1 | 1215295-91-2 | 179251-57-1 |
| Molecular Formula | C7H6BrClO3S | C7H6BrClO3S | C7H6BrClO3S |
| Molecular Weight | 285.54 | 285.54 | 285.54 |
| Melting Point | 75-81°C | Not Available | Not Available |
| Substitution Pattern | 2-Bromo, 4-methoxy | 4-Bromo, 3-methoxy | 2-Bromo, 5-methoxy |
The classification of 2-bromo-4-methoxybenzenesulfonyl chloride within aromatic sulfonyl chlorides also encompasses consideration of its synthetic accessibility and commercial availability. Unlike many specialized aromatic sulfonyl chlorides that require multi-step synthetic sequences, this compound has achieved sufficient importance in pharmaceutical research to warrant commercial production by multiple chemical suppliers. The compound is typically supplied with purities exceeding 95% and is available in research quantities ranging from milligram to gram scales, reflecting its established role in synthetic chemistry applications. Storage conditions typically require protection from moisture and temperatures below ambient conditions to maintain stability and prevent hydrolysis of the sulfonyl chloride functionality.
Corrosive;Irritant